molecular formula C5H10N2O2 B13994610 1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one CAS No. 63656-08-6

1-Hydroxy-3-methyltetrahydropyrimidin-2(1H)-one

Cat. No.: B13994610
CAS No.: 63656-08-6
M. Wt: 130.15 g/mol
InChI Key: FLGGILXVWWRPRD-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The tetrahydro-1-hydroxy-3-methyl- derivative indicates that the ring is partially saturated, with a hydroxyl group at position 1 and a methyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a β-ketoester with an aldehyde and urea or thiourea under acidic conditions can lead to the formation of the desired pyrimidinone derivative.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a scaffold for the development of biologically active compounds with potential therapeutic properties.

    Medicine: The compound and its derivatives may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer effects.

    Industry: It can be used in the development of functional materials, such as dyes, catalysts, and polymers.

Mechanism of Action

The mechanism of action of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- depends on its specific application and the molecular targets involvedFor example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure .

Comparison with Similar Compounds

2(1H)-Pyrimidinone, tetrahydro-1-hydroxy-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of 2(1H)-pyrimidinone, tetrahydro-1-hydroxy-3-methyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which can influence its reactivity and biological activity.

Properties

CAS No.

63656-08-6

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1-hydroxy-3-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C5H10N2O2/c1-6-3-2-4-7(9)5(6)8/h9H,2-4H2,1H3

InChI Key

FLGGILXVWWRPRD-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1=O)O

Origin of Product

United States

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